Myelin Oligodendrocyte Glycoprotein (35-55)
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Overview
Description
Myelin Oligodendrocyte Glycoprotein (35-55) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein, which is a minor component of the central nervous system myelin. This peptide is known for its ability to induce strong T and B cell responses and is highly encephalitogenic, meaning it can cause inflammation of the brain and spinal cord . It is commonly used in research to study autoimmune diseases such as multiple sclerosis due to its role in inducing experimental autoimmune encephalomyelitis in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu methodology. This method utilizes 2-chlorotrityl chloride resin to assemble the peptide chain . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is lyophilized and stored under sterile conditions to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions: Myelin Oligodendrocyte Glycoprotein (35-55) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly when conjugated with other molecules for therapeutic purposes .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to modify the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds within the peptide.
Substitution: Amino acid substitution can be achieved using specific reagents during SPPS to alter the peptide sequence.
Major Products Formed: The primary product formed is the Myelin Oligodendrocyte Glycoprotein (35-55) peptide itself. When conjugated with other molecules, it can form complexes such as the oxidized mannan-conjugated peptide, which has shown potential in suppressing antigen-specific T cell responses .
Scientific Research Applications
Myelin Oligodendrocyte Glycoprotein (35-55) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Medicine: Explored as a potential therapeutic target for multiple sclerosis and other demyelinating diseases.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for autoimmune diseases.
Mechanism of Action
Myelin Oligodendrocyte Glycoprotein (35-55) exerts its effects by inducing an immune response. It functions as an autoantigen, triggering the activation of T cells and B cells. This activation leads to the production of antibodies against myelin oligodendrocyte glycoprotein, resulting in inflammation and demyelination in the central nervous system . The peptide’s ability to induce experimental autoimmune encephalomyelitis makes it a valuable tool for studying the pathogenesis of multiple sclerosis and developing new treatments .
Comparison with Similar Compounds
Myelin Basic Protein (MBP): Another myelin protein used in research to study multiple sclerosis.
Proteolipid Protein (PLP): A major component of myelin, involved in maintaining the structure of the myelin sheath.
Neurofascin: A cell adhesion molecule involved in the formation and maintenance of nodes of Ranvier in myelinated axons.
Uniqueness: Myelin Oligodendrocyte Glycoprotein (35-55) is unique due to its strong encephalitogenic properties and its ability to induce a relapsing-remitting neurological disease in animal models. This makes it particularly valuable for studying the immune mechanisms underlying multiple sclerosis and testing potential therapeutic interventions .
Properties
Molecular Formula |
C57H76N19O18 |
---|---|
Molecular Weight |
1315.3 g/mol |
InChI |
InChI=1S/C57H76N19O18/c1-31(2)51(55(91)72-27-47(85)65-21-41(79)62-19-39(77)61-20-40(78)63-22-42(80)67-28-48(86)73-36(57(93)94)13-8-9-15-58)75-56(92)52(32(3)4)74-49(87)29-68-43(81)23-64-46(84)26-71-54(90)38-14-10-16-76(38)50(88)30-69-44(82)24-66-45(83)25-70-53(89)37(59-5)17-33-18-60-35-12-7-6-11-34(33)35/h6-7,11-12,18-27,29-32,36-38,51-52,59-60H,8-10,13-17,28,58H2,1-5H3,(H,61,77)(H,62,79)(H,63,78)(H,64,84)(H,65,85)(H,66,83)(H,67,80)(H,68,81)(H,69,82)(H,70,89)(H,71,90)(H,72,91)(H,73,86)(H,74,87)(H,75,92)(H,93,94)/t36-,37-,38-,51-,52-/m0/s1 |
InChI Key |
FDTAHYCEBONMQS-AKWWJSSDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C(CC2=CNC3=CC=CC=C32)NC |
Origin of Product |
United States |
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